molecular formula C7H4ClN3O2 B017532 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid CAS No. 14714-24-0

6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid

Cat. No. B017532
CAS RN: 14714-24-0
M. Wt: 197.58 g/mol
InChI Key: HTUZJYQXKFDVLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazopyridazine derivatives, including compounds similar to 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, involves various chemical reactions. Notably, a microwave-assisted, one-pot, two-step Suzuki cross-coupling/palladium-catalyzed arylation process has been employed for the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine, producing various substituted derivatives in good to excellent yields (Akkaoui et al., 2010). Furthermore, the synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives, showcasing VEGFR-2 kinase inhibitory activity, highlights a convergent and streamlined synthetic strategy, indicating the versatility and reactivity of the core structure (Ishimoto et al., 2013).

Molecular Structure Analysis

The molecular structure of imidazopyridazine derivatives, including 6-chloro derivatives, has been extensively studied using spectroscopic techniques and X-ray diffraction. For instance, the structure of a synthesized 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was elucidated, revealing insights into its crystal system and intermolecular interactions, which play a crucial role in its reactivity and potential biological activities (Sallam et al., 2021).

Chemical Reactions and Properties

Imidazopyridazine compounds undergo various chemical reactions, including electrophilic substitutions, which are influenced by the nature of the substituents. The reactivity of 2-substituted imidazo[1,2-b]pyridazines towards nitration, nitrosation, and chlorination demonstrates the compound's versatility in chemical transformations, enabling the synthesis of a wide range of derivatives with diverse functional groups (Hervet et al., 2002).

Scientific Research Applications

  • Central Nervous System Activities : Some derivatives of 6-Chloroimidazo[1,2-b]pyridazine, specifically 6-chloro-3-methoxy-2-(p-tolyl) imidazo [1,2-b] pyridazine, have shown to possess active central nervous-system displacer activity, comparing favorably to diazepam in terms of efficacy (Barlin, Davies, & Ngu, 1988).

  • Anti-inflammatory and Analgesic Properties : Several studies have identified anti-inflammatory, analgesic, and ulcerogenic activities in 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic derivatives, indicating potential for further pharmaceutical development (Luraschi et al., 1997) and (Abignente et al., 1992).

  • Catalysis and Organic Synthesis Applications : A novel ring isomerization product of related pyridazine derivatives with formic acid has been identified, suggesting potential applications in organic synthesis and catalysis (Yanai et al., 1972).

  • VEGFR-2 Kinase Inhibition : A streamlined synthetic strategy using an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine with phenols effectively produces VEGFR-2 kinase inhibitors, useful for bulk supply and compounds containing the core structure (Ishimoto et al., 2013).

  • Potential Antitumor Agents : Certain pyridazine- or pyrrole-fused carbazoles derived from related compounds have shown potential antitumor properties (Haider et al., 2014).

  • Antimicrobial, Antifungal, and Antimalarial Properties : New sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety have shown promising antimicrobial, antifungal, and antimalarial properties (Bhatt, Kant, & Singh, 2016).

  • Antiviral Development : Compounds based on imidazo[1,2-b]pyridazine derivatives have shown potential as new leads in antiviral development against human cytomegalovirus and varicella-zoster virus (Galtier et al., 2003).

Safety And Hazards

The compound may cause skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

Future Directions

Based on previous work related to nitrogen bridgehead heterocycles, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a similar compound, has been used as a probe for monitoring pH value (3.0–7.0) . This suggests potential future directions for the use of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid in similar applications.

properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-2-6-9-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUZJYQXKFDVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383282
Record name 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid

CAS RN

14714-24-0
Record name 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Oboh, JE Teixeira, TJ Schubert, AS Maribona… - Bioorganic & Medicinal …, 2023 - Elsevier
Cryptosporidiosis is a diarrheal disease particularly harmful to children and immunocompromised people. Infection is caused by the parasite Cryptosporidium and leads to dehydration, …
Number of citations: 3 www.sciencedirect.com
CL Cioffi, B Racz, A Varadi, EE Freeman… - Journal of medicinal …, 2019 - ACS Publications
Retinol-binding protein 4 (RBP4) serves as a transporter for all-trans-retinol (1) in the blood, and it has been proposed to act as an adipokine. Elevated plasma levels of the protein have …
Number of citations: 21 pubs.acs.org
S Ananthan, SK Saini, G Zhou, JV Hobrath… - Journal of medicinal …, 2014 - ACS Publications
Antagonist and partial agonist modulators of the dopamine D3 receptor (D3R) have emerged as promising therapeutics for the treatment of substance abuse and neuropsychiatric …
Number of citations: 45 pubs.acs.org

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